5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of an azepane ring, a benzyl group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-benzyl-3,4-dihydroisoquinolin-1-one with 2-(azepan-1-yl)-2-oxoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or chloroform, at a temperature of around 20°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as one-pot synthesis or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the generation of secondary messengers. This activity can modulate various cellular processes, including signal transduction and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
1-Azepan-1-yl-2-chloroethanone: A related compound with a similar azepane ring structure.
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1-one: Another derivative with an ethyl group instead of a benzyl group.
Uniqueness
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(25-14-6-1-2-7-15-25)18-29-22-12-8-11-21-20(22)13-16-26(24(21)28)17-19-9-4-3-5-10-19/h3-5,8-12H,1-2,6-7,13-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJAQXGCQCONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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